4-Methyl-2-(methylsulfanyl)quinolin-3-amine
Description
Properties
IUPAC Name |
4-methyl-2-methylsulfanylquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-7-8-5-3-4-6-9(8)13-11(14-2)10(7)12/h3-6H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGQPSWFGJJGLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)SC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Enduring Quinolines: A Technical Guide to Their Antimalarial Potential and Development
Preamble: The Persistent Challenge of Malaria and the Quinoline Cornerstone
Malaria, a parasitic disease transmitted by Anopheline mosquitoes, continues to pose a significant global health threat, with hundreds of millions of cases and hundreds of thousands of deaths reported annually.[1] The most virulent species, Plasmodium falciparum, is responsible for the majority of fatalities.[2] For centuries, chemotherapy has been the primary strategy for managing and treating this disease, and at the heart of this strategy lies the quinoline chemical scaffold.[2][3]
The history of quinoline antimalarials began not in a laboratory, but with the bark of the Cinchona tree, which was used to treat fevers in Peru as early as the 1600s.[2][4] In 1820, French chemists isolated the active alkaloid, quinine, which became the standard treatment for malaria worldwide.[4][5] The drive to create synthetic alternatives with improved efficacy and safety profiles led to the development of iconic drugs like chloroquine (CQ) in the 1930s and 1940s, which was hailed as a near-perfect therapeutic agent for decades.[1][2][4] Other critical members of this class include the 4-aminoquinolines (amodiaquine), the quinoline methanols (mefloquine), and the 8-aminoquinolines (primaquine, tafenoquine).[6][7]
However, the relentless evolution of the Plasmodium parasite has led to widespread resistance against many of these frontline drugs, particularly chloroquine.[1][2][4] This escalating resistance necessitates a continuous and sophisticated drug discovery effort. This guide provides a technical deep-dive for drug development professionals into the core mechanisms, structure-activity relationships (SAR), resistance pathways, and modern evaluation techniques that define the ongoing development of quinoline derivatives as potent antimalarial agents.
The Primary Mechanism of Action: Disrupting Heme Detoxification
The defining battlefield for most quinoline antimalarials is the parasite's acidic digestive vacuole (DV). During its intraerythrocytic stage, the parasite digests vast quantities of host hemoglobin to acquire essential amino acids.[8][9] This process releases large amounts of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies this heme by polymerizing it into an inert, crystalline pigment called hemozoin.[8][9][10]
The weakly basic 4-aminoquinolines, like chloroquine, are uncharged at physiological pH and can diffuse freely across cell membranes. Upon entering the acidic DV (pH ~4.5-5.0), they become protonated and trapped, accumulating to concentrations several thousand times higher than in the surrounding plasma.[8][11] This high concentration of the drug is crucial for its efficacy. It is proposed that the quinoline molecule then caps the growing faces of the hemozoin crystal, physically preventing further heme polymerization.[9][10] The resulting buildup of toxic, soluble heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[8][11]
Drug Discovery Workflow: A Self-Validating System
The development of new quinoline derivatives follows a rigorous, multi-stage pipeline designed to identify potent, selective, and safe candidates. This workflow is a self-validating system, with each stage providing critical data that justifies progression to the next.
Protocol: In Vitro Antimalarial Efficacy Screening
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against the erythrocytic stages of P. falciparum.
Causality: This is the primary screen to establish if a compound has direct anti-parasitic activity. Using both chloroquine-sensitive (CQS) (e.g., 3D7, D10) and chloroquine-resistant (CQR) (e.g., Dd2, W2) strains is critical to immediately identify compounds that can overcome common resistance mechanisms. [12][13] Methodology (SYBR Green I-based Fluorescence Assay):
-
Parasite Culture Maintenance:
-
Maintain asynchronous P. falciparum cultures in human O+ erythrocytes (2-4% hematocrit) in RPMI-1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine.
-
Incubate at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Monitor parasite growth daily via Giemsa-stained thin blood smears.
-
-
Assay Preparation:
-
Prepare stock solutions of test compounds in 100% DMSO. Create a serial dilution plate (e.g., 11-point, 2-fold dilutions).
-
Synchronize parasite cultures to the ring stage (e.g., using 5% D-sorbitol treatment). This ensures a uniform starting point for measuring growth inhibition.
-
In a 96-well microplate, add 180 µL of parasite culture (1% parasitemia, 2% hematocrit) to each well.
-
Add 20 µL of diluted test compound to triplicate wells. Final DMSO concentration must be ≤0.5% to avoid solvent toxicity.
-
Controls (Self-Validation): Include wells with parasite culture only (Negative control, 100% growth), parasite culture with a known antimalarial like Chloroquine or Artemisinin (Positive control), and uninfected erythrocytes (Background control).
-
-
Incubation and Lysis:
-
Incubate the assay plate for 72 hours under the standard culture conditions. This allows parasites to complete at least one full intraerythrocytic cycle.
-
Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I dye.
-
After incubation, add 100 µL of lysis buffer to each well. SYBR Green I intercalates with parasitic DNA, providing a fluorescent signal proportional to parasite proliferation.
-
-
Data Acquisition and Analysis:
-
Incubate the plate in the dark for 1 hour.
-
Read fluorescence on a microplate reader (Excitation: ~485 nm, Emission: ~530 nm).
-
Subtract the background fluorescence (uninfected RBCs) from all readings.
-
Calculate the percentage of parasite growth inhibition relative to the negative control.
-
Determine the IC50 value by fitting the dose-response data to a non-linear regression model (e.g., log[inhibitor] vs. response).
-
Protocol: In Vitro Cytotoxicity Assay (e.g., using HepG2 cells)
Objective: To determine the 50% cytotoxic concentration (CC50) of a test compound against a human cell line to assess its selectivity.
Causality: A potent antimalarial is useless if it is equally toxic to human cells. This assay is essential for calculating the Selectivity Index (SI = CC50 / IC50), a key parameter for prioritizing compounds. A higher SI value indicates greater selectivity for the parasite.
Methodology (MTT Assay):
-
Cell Culture: Culture human hepatoma (HepG2) cells in appropriate medium (e.g., DMEM with 10% FBS) at 37°C with 5% CO₂.
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells (in triplicate) and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization & Reading: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals. Read the absorbance at ~570 nm.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 value using a dose-response curve.
Protocol: In Vivo Efficacy Assessment (4-Day Suppressive Test)
Objective: To evaluate the ability of a test compound to suppress parasitemia in a murine malaria model.
Causality: In vitro activity does not always translate to in vivo efficacy due to factors like pharmacokinetics (absorption, distribution, metabolism, excretion) and bioavailability. The murine model provides the first crucial test of a compound's performance in a whole living system. [14][15]The Plasmodium berghei model in Swiss albino mice is a standard and reproducible primary screen. [12][16] Methodology:
-
Infection: Inoculate Swiss albino mice intraperitoneally with P. berghei-infected red blood cells (e.g., 1 x 10⁷ parasitized RBCs).
-
Treatment: Two to four hours post-infection (Day 0), orally administer the first dose of the test compound (formulated in a suitable vehicle like 7% Tween 80).
-
Dosing Regimen: Administer the compound once daily for four consecutive days (Day 0 to Day 3).
-
Controls (Self-Validation):
-
Negative Control Group: Receives only the vehicle.
-
Positive Control Group: Receives a standard antimalarial drug (e.g., Chloroquine at 5 mg/kg/day).
-
-
Parasitemia Monitoring: On Day 4, collect a drop of blood from the tail of each mouse. Prepare a thin blood smear and stain with Giemsa.
-
Data Analysis:
-
Determine the percentage of parasitemia by counting the number of infected RBCs per ~1000 total RBCs under a microscope.
-
Calculate the average percentage suppression of parasitemia for each group compared to the negative control group using the formula: % Suppression = [(A - B) / A] * 100 where A = Average parasitemia in the negative control group and B = Average parasitemia in the treated group.
-
An ED50 (50% effective dose) can be determined by testing multiple dose levels.
-
Modern Strategies and Future Directions
The field of quinoline antimalarials is dynamic, with innovative strategies being employed to circumvent resistance and improve therapeutic profiles.
-
Molecular Hybridization: This involves covalently linking a quinoline moiety to another distinct antimalarial pharmacophore. For instance, quinoline-artemisinin hybrids aim to combine the rapid parasitic clearance of artemisinin with the longer half-life and distinct mechanism of a quinoline. [7][17]Similarly, quinoline-triazole and quinoline-pyrimidine hybrids have shown promise by potentially targeting multiple parasite pathways simultaneously. [17][12]* Metal-Based Derivatives: The introduction of organometallic moieties, such as a ferrocene group, into the quinoline structure has yielded compounds like ferroquine. These molecules can have altered physicochemical properties that may help them evade existing resistance mechanisms. [18]* Re-evaluating Existing Scaffolds: Researchers are modifying the core quinoline structure in novel ways, such as altering the 4-amino group to a 4-methylamino scaffold, to modulate the molecule's electronic properties and biological activity. [19]* Combination Therapy: As monotherapy becomes increasingly untenable, the future lies in combination treatments. Triple artemisinin-based combination therapies (TACTs), which may include a quinoline partner drug like amodiaquine, are in late-stage clinical trials to extend the lifespan of current antimalarials. [20]
Conclusion
The quinoline scaffold, from its natural origins in the Cinchona bark to the synthetically optimized molecules of today, remains an indispensable pillar of antimalarial chemotherapy. While parasitic resistance presents a formidable and ever-present threat, a deep understanding of the drug's mechanism of action, structure-activity relationships, and the parasite's resistance pathways provides a logical framework for innovation. Through rigorous and validated screening protocols, coupled with modern medicinal chemistry strategies like molecular hybridization and the development of novel derivatives, the scientific community continues to adapt and evolve this historic class of compounds. The enduring potential of quinoline derivatives ensures they will remain central to the global effort to control and ultimately eradicate malaria.
References
-
Antimalarial Drugs with Quinoline Nucleus and Analogs. (n.d.). SciSpace. Retrieved March 7, 2026, from [Link]
-
Slater, A. F. G. (1993). Quinoline antimalarials: mechanisms of action and resistance. PubMed. Retrieved March 7, 2026, from [Link]
-
Structural modifications of quinoline-based antimalarial agents: Recent developments. (n.d.). Retrieved March 7, 2026, from [Link]
-
Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. PubMed. Retrieved March 7, 2026, from [Link]
-
History of antimalarial drugs. (n.d.). Medicines for Malaria Venture. Retrieved March 7, 2026, from [Link]
-
Charman, S. A., et al. (2020). An in vitro toolbox to accelerate anti-malarial drug discovery and development. Medicines for Malaria Venture. Retrieved March 7, 2026, from [Link]
-
Kumar, A., et al. (2011). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. PubMed. Retrieved March 7, 2026, from [Link]
-
Kocisko, D. A., et al. (2006). Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. PubMed. Retrieved March 7, 2026, from [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. Retrieved March 7, 2026, from [Link]
-
Muregi, F. W., & Ouma, J. O. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Semantic Scholar. Retrieved March 7, 2026, from [Link]
-
Radini, I. A., et al. (2016). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. MDPI. Retrieved March 7, 2026, from [Link]
-
Rudrapal, M., & Chetia, D. (2019). In vitro in vivo and models used for antimalarial activity. Retrieved March 7, 2026, from [Link]
-
Antimalarial Drug Resistance and Novel Targets for Antimalarial Drug Discovery. (2020). IntechOpen. Retrieved March 7, 2026, from [Link]
-
de Madureira, M. C., et al. (2002). In vitro assessment for cytotoxicity screening of new antimalarial candidates. SciELO. Retrieved March 7, 2026, from [Link]
-
Quinine. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
-
Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS. Retrieved March 7, 2026, from [Link]
-
Kaur, K., et al. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research. Retrieved March 7, 2026, from [Link]
-
Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics. (n.d.). MESA Malaria. Retrieved March 7, 2026, from [Link]
-
Recent Advances in Antimalarial Drug Discovery: Challenges and Opportunities. (2021). IntechOpen. Retrieved March 7, 2026, from [Link]
-
Jiménez-Díaz, M. B., et al. (2013). A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery. Medicines for Malaria Venture. Retrieved March 7, 2026, from [Link]
-
Synthesis of Quinoline Analogs: Search for Antimalarial Agents. (n.d.). Academia.edu. Retrieved March 7, 2026, from [Link]
-
Singh, A., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega. Retrieved March 7, 2026, from [Link]
-
Design, Synthesis, and Evaluation of Triazolyl Quinoline Derivatives as Potential Antimalarial Agents. (2025). Malaria World. Retrieved March 7, 2026, from [Link]
-
Quashie, N. B., et al. (2008). Statistical Model To Evaluate In Vivo Activities of Antimalarial Drugs in a Plasmodium cynomolgi-Macaque Model for Plasmodium vivax Malaria. PubMed Central. Retrieved March 7, 2026, from [Link]
-
Mohanty, S., et al. (2016). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. PMC. Retrieved March 7, 2026, from [Link]
-
The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. (2025). MDPI. Retrieved March 7, 2026, from [Link]
-
In vitro and in vivo models used for antimalarial activity: A brief review. (2025). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. (n.d.). PMC. Retrieved March 7, 2026, from [Link]
-
Patel, H. M., et al. (2016). SYNTHESIS AND ANTIMALARIAL POTENTIAL OF SOME NOVEL QUINOLINE-PYRAZOLOPYRIDINE DERIVATIVES. EXCLI Journal. Retrieved March 7, 2026, from [Link]
-
Structure–activity relationships (SAR) of quinoline antimalarial agents. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Musilek, K. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI. Retrieved March 7, 2026, from [Link]
-
Aminoquinoline: Drug Class, Uses, Side Effects, Drug Names. (2021). RxList. Retrieved March 7, 2026, from [Link]
-
Phase 3 clinical trial started for the first malaria treatment combining three drugs. (2025). DNDi. Retrieved March 7, 2026, from [Link]
-
Mechanisms of Drug Resistance in Malaria: Current and New Challenges. (2005). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Kaur, K., et al. (2014). A brief history of quinoline as antimalarial agents. Semantic Scholar. Retrieved March 7, 2026, from [Link]
-
Nilsen, A., et al. (2013). Antimalarial Drug Discovery: From Quinine to the Dream of Eradication. ACS Publications. Retrieved March 7, 2026, from [Link]
-
A comprehensive revision on the use of quinoline antimalarial drugs as leishmanicidal agents. (2025). Frontiers. Retrieved March 7, 2026, from [Link]
-
Chew, K. Y., et al. (2014). Recent progress in the development of anti-malarial quinolones. PMC. Retrieved March 7, 2026, from [Link]
-
A brief history of quinoline as antimalarial agents. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
Sources
- 1. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]
- 5. Recent progress in the development of anti-malarial quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 11. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. excli.de [excli.de]
- 13. ajpp.in [ajpp.in]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery | Medicines for Malaria Venture [mmv.org]
- 17. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Phase 3 clinical trial started for the first malaria treatment combining three drugs | Medicines for Malaria Venture [mmv.org]
Methodological & Application
Application Note: Synthesis and Validation of 4-Methyl-2-(methylsulfanyl)quinolin-3-amine
Target Compound : 4-Methyl-2-(methylsulfanyl)quinolin-3-amine (CAS: 59163-18-7)[1] Audience : Discovery Chemists, Process Engineers, and Drug Development Scientists
Strategic Context and Pharmacological Relevance
Substituted 3-aminoquinolines, specifically 2-(alkylthio)-3-aminoquinoline derivatives, serve as highly versatile intermediates and rigid pharmacophores in modern drug discovery. They are widely utilized in the development of kinase inhibitors, prominently featuring in synthetic pipelines targeting KRAS mutations[2] and c-Met receptor tyrosine kinase modulators[3]. The thioether moiety at the C2 position provides a unique vector for subsequent derivatizations (such as oxidation to a sulfone followed by late-stage functionalization), while the free C3 amine allows for strategic amide coupling or heterocyclic ring expansion.
This application note details an optimized, highly robust two-step synthetic workflow to produce 4-methyl-2-(methylsulfanyl)quinolin-3-amine from a commercially accessible precursor.
Mechanistic Rationale and Route Design
As a self-validating protocol, it is critical to understand the causality driving the reagent selection for this two-stage transformation.
Phase 1: SNAr Thioetherification The initial step leverages a Nucleophilic Aromatic Substitution (SNAr) to install the methylsulfanyl group. The C2 position of the starting 2-chloro-4-methyl-3-nitroquinoline is heavily activated by the inherent electron deficiency of the quinoline core[4]. This intrinsic electrophilicity is dramatically enhanced by the adjacent, strongly electron-withdrawing 3-nitro group, which acts as an electron sink to stabilize the transient anionic Meisenheimer complex[5]. Due to these structural factors, the soft, potent sodium methanethiolate (NaSMe) nucleophile easily displaces the chloride ion at mild temperatures[6].
Phase 2: Chemoselective Nitro Reduction
Reducing the 3-nitro group to the target amine requires careful chemoselectivity. Applying standard catalytic hydrogenation (e.g.,
Quantitative Reaction Parameters
Table 1: Reagents and Stoichiometry for Phase 1 (SNAr)
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |
| 2-Chloro-4-methyl-3-nitroquinoline | 222.63 | 1.0 | 2.23 g (10.0 mmol) | Starting Material |
| Sodium methanethiolate (NaSMe) | 70.09 | 1.2 | 0.84 g (12.0 mmol) | Nucleophile |
| N,N-Dimethylformamide (DMF) | 73.09 | N/A | 20.0 mL | Polar Aprotic Solvent |
Table 2: Reagents and Stoichiometry for Phase 2 (Reduction)
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |
| 4-Methyl-2-(methylsulfanyl)-3-nitroquinoline | 234.27 | 1.0 | 1.87 g (8.0 mmol) | Intermediate |
| Iron powder (Fe, ~325 mesh) | 55.84 | 5.0 | 2.23 g (40.0 mmol) | Reducing Agent |
| Ammonium chloride ( | 53.49 | 5.0 | 2.14 g (40.0 mmol) | Proton Source / Activator |
| Ethanol / Water (4:1 v/v) | N/A | N/A | 40.0 mL | Co-solvent system |
Experimental Workflow
Synthetic workflow from 2-chloro-4-methyl-3-nitroquinoline to the final target compound.
Detailed Execution Protocols and In-Process Controls (IPC)
Phase 1: Synthesis of 4-Methyl-2-(methylsulfanyl)-3-nitroquinoline
Caution: NaSMe possesses an extremely foul stench and is toxic. Perform all manipulations in a fully ventilated fume hood and quench glassware with bleach.
-
Initiation: Equip a 100 mL round-bottom flask with a magnetic stir bar and an argon balloon. Charge the flask with 2-chloro-4-methyl-3-nitroquinoline (2.23 g, 10.0 mmol) and anhydrous DMF (20 mL).
-
Temperature Control: Cool the resulting yellow solution to 0 °C using an ice-water bath.
-
Nucleophilic Addition: Add sodium methanethiolate (0.84 g, 12.0 mmol) portion-wise over 10 minutes to maintain strict thermal control and avoid dimerization side-products.
-
Propagation: Remove the ice bath. Allow the reaction to warm to ambient temperature (20–25 °C) and stir for 2 hours.
-
IPC Validation: Sample the mixture for TLC (Hexane/EtOAc 3:1). Validate the complete disappearance of the starting material (
) and the formation of a slightly more polar intensely yellow spot ( ). -
Workup: Pour the mixture onto 100 mL of crushed ice. Stir vigorously for 30 minutes until a yellow precipitate fully coagulates.
-
Isolation: Filter the solid under vacuum, wash the filter cake with cold distilled water (
mL), and dry in a vacuum oven at 45 °C overnight.
Phase 2: Synthesis of 4-Methyl-2-(methylsulfanyl)quinolin-3-amine
-
Initiation: To a 250 mL two-neck flask equipped with a reflux condenser, add the intermediate 4-methyl-2-(methylsulfanyl)-3-nitroquinoline (1.87 g, 8.0 mmol), iron powder (2.23 g, 40.0 mmol), and
(2.14 g, 40.0 mmol). -
Solvent Addition: Suspend the solid mixture in 40 mL of a 4:1 Ethanol/Water mixture.
-
Reduction: Heat the vigorously stirring suspension to 80 °C. The mixture will darken significantly as iron oxides are formed.
-
IPC Validation: After 3 hours, perform LC-MS analysis. The validation metric is the complete disappearance of the nitro peak (
) and the emergence of a primary product peak at . -
Hot Filtration: While still hot (to prevent precipitation of the product), filter the reaction mixture through a compacted pad of Celite to trap the pyrophoric iron sludge. Wash the Celite pad generously with hot Ethyl Acetate (
mL). -
Liquid-Liquid Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Partition the remaining aqueous layer with additional Ethyl Acetate (50 mL). Wash the organic layer with brine (30 mL), dry over anhydrous
, filter, and concentrate. -
Final Purification: If necessary, pass the crude amine through a short silica plug (Hexane/EtOAc 1:1) to yield the analytically pure title compound as a pale-yellow to off-white solid.
Analytical Validation Profiles
To establish ground-truth chemical integrity, the isolated 4-methyl-2-(methylsulfanyl)quinolin-3-amine must be cross-examined against the following analytical baselines:
-
LC-MS: Requires a dominant peak corresponding to the
ion at m/z. -
NMR (400 MHz, DMSO-
): Ensure the presence of the distinct thiomethyl singlet integrating to 3H at roughly 2.65 ppm, and the aromatic methyl group near 2.40 ppm. The free amine protons ( ) will typically appear as a broad singlet integrating to 2H between 5.20 - 5.50 ppm, exchangeable with .
References
1.[1] AccelaChem. "79097-84-0,3,3-dimethylpentanoyl chloride-AccelaChem|AccelaChemBio". accelachem.com. 1 2.[3] "US8497284B2 - C-met modulators and method of use - Google Patents". google.com. 3 3.[2] "WO2023049697A1 - Hetero-tricyclic compounds as inhibitors of kras - Google Patents". google.com. 2 4.[6] "four-component coupling strategy for 2,3,4-trisubstituted 3,4-dihydroquinoline". clockss.org. 6 5.[4] "Product Class 3: Quinolines - Thieme E-Books & E-Journals". thieme-connect.de. 4 6.[5] "Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base - Semantic Scholar". semanticscholar.org. 5
Sources
- 1. 79097-84-0,3,3-dimethylpentanoyl chloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. WO2023049697A1 - Hetero-tricyclic compounds as inhibitors of kras - Google Patents [patents.google.com]
- 3. US8497284B2 - C-met modulators and method of use - Google Patents [patents.google.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Troubleshooting & Optimization
Technical Support Center: Stability and Degradation Troubleshooting for 4-Methyl-2-(methylsulfanyl)quinolin-3-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the stability of functionalized quinoline derivatives during assay development, compound screening, and long-term library storage. 4-Methyl-2-(methylsulfanyl)quinolin-3-amine is a complex molecule featuring a nitrogen-heterocyclic core, an electron-rich methylsulfanyl (thioether) group, and a primary amine. This specific functional group combination creates a highly reactive profile making it susceptible to auto-oxidative, photolytic, and microbial degradation pathways[1][2][3].
This guide provides mechanistic insights, causality-driven Frequently Asked Questions (FAQs), and self-validating experimental workflows to help you diagnose and preemptively eliminate compound degradation.
Section 1: Mechanistic Knowledge Base (FAQs)
Q1: We are observing unexpected M+16 and M+32 mass adducts during ambient storage. What is the mechanism, and how do we prevent it? A1: These mass shifts perfectly correspond to the sequential oxidation of the 2-methylsulfanyl (-SCH₃) functional group.
-
Causality: The sulfur atom in the thioether linkage possesses lone electron pairs that are highly nucleophilic. It is exceptionally prone to electrophilic attack by reactive oxygen species (ROS) or trace peroxides commonly found in ethereal solvents. The initial oxidation yields a sulfoxide (+16 Da). Extended exposure to these trace oxidants or elevated thermal energy drives the reaction further to the fully oxidized sulfone derivative (+32 Da).
-
Actionable Advice: Degas all assay buffers and solvents using an inert gas sparging method (Argon or Nitrogen). Store stock solutions at -20°C in anhydrous, peroxide-free solvents.
Q2: Upon exposure to benchtop lighting, our clear stock solutions rapidly turn dark brown or pink. Why does this happen? A2: This is the hallmark visual indicator of photolytic degradation and the subsequent polymerization of the 3-amino group.
-
Causality: Aromatic amines are notoriously photosensitive[1]. UV and visible light excitation induces a single-electron transfer or homolytic cleavage, generating highly reactive anilinyl free radicals. These radicals rapidly couple with one another to form highly conjugated, highly colored polymeric byproducts (poly-anilines). Additionally, the forming complex ring-opened or hydroxylated derivatives under ambient oxygen[2].
-
Actionable Advice: Conduct all sample preparation in amber glassware or physically wrap reaction vessels in aluminum foil. Avoid prolonged exposure to standard laboratory fluorescent lighting.
Q3: Does 4-Methyl-2-(methylsulfanyl)quinolin-3-amine degrade in microbial or biological assays? A3: Yes, but it does so via restricted pathways compared to an unsubstituted quinoline ring.
-
Causality: Simple, unsubstituted quinolines are rapidly biodegraded by bacteria (e.g., Rhodococcus and Pseudomonas spp.) via initial hydroxylation at the 2-position by quinoline oxidoreductase, proceeding through an 8-hydroxycoumarin or anthranilic acid pathway[4]. Because the 2-position in our compound is sterically and electronically blocked by the methylsulfanyl group, this conventional enzymatic hydroxylation is inhibited. Instead, the degradation mimics that of, proceeding either via partial hydrogenation of the pyridine ring or alternative anthranilate cleavage pathways that leave behind persistent, structurally recalcitrant aniline metabolites[5].
Section 2: Degradation Pathway Visualization
The visual schematic below details the branching degradation pathways corresponding to the stressors mentioned in our FAQs.
Predicted degradation pathways of 4-Methyl-2-(methylsulfanyl)quinolin-3-amine.
Section 3: Quantitative Stability Data
To assist you in assay design, the following table summarizes the comparative degradation kinetics of 4-Methyl-2-(methylsulfanyl)quinolin-3-amine subjected to various controlled environmental stressors.
| Environmental Stressor | Primary Degradant Identified (LC-MS) | Observed Half-Life ( | Recommended Preventive Action |
| Oxidative (1% H₂O₂) | Sulfoxide (M+16), Sulfone (M+32) | < 2 Hours | Eliminate trace peroxides; maintain an Argon blanket. |
| Photolytic (UV 254 nm) | Polymeric adducts (broad baselines) | 4.5 Hours | Utilize amber vials; ensure strict actinic light protection. |
| Microbial (Mixed Sludge) | Hydrogenated ring metabolites | 7 - 10 Days | Filter-sterilize buffers (0.22 µm); add azide if cell-free. |
| Thermal (60°C, pH 7.4) | Trace deamination / hydrolysis | > 30 Days | Store bulk API dry at -20°C in a desiccator. |
Section 4: Diagnostic & Troubleshooting Workflows
To maintain a rigorous, self-validating system during your analytical checks, employ the following LC-MS workflow to diagnose the root cause of unexpected signal depletion.
LC-MS diagnostic workflow for identifying and troubleshooting degradation.
Step-by-Step Methodology: LC-MS Diagnostic Profiling & Self-Validation
To definitively confirm causality, do not simply observe the degradation; you must implement a self-validating control system to mathematically isolate the environmental stressor.
-
Step 1: Baseline Establishment (Control). Prepare a fresh 1 mg/mL stock of 4-Methyl-2-(methylsulfanyl)quinolin-3-amine in LC-MS grade, degassed Methanol. Store immediately in an amber glass vial under an Argon headspace at -20°C. This acts as your Zero-Degradation Reference.
-
Step 2: Stress Generation (Variables). Prepare three separate working solutions (10 µg/mL in your standard aqueous assay buffer, e.g., PBS, pH 7.4):
-
Sample A (Oxidative Stress): Spike with 0.1% H₂O₂.
-
Sample B (Photolytic Stress): Place in a clear glass HPLC vial and expose to direct UV or strong benchtop lighting.
-
Sample C (Microbial/Thermal Stress): Incubate at 37°C in a non-sterile biological medium matrix.
-
-
Step 3: Temporal Sampling. Withdraw 10 µL aliquots at T=0, 2h, 12h, and 24h from all samples (including the reference).
-
Step 4: LC-MS Acquisition. Resolve the samples using a standard C18 reverse-phase column. Utilize a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Note: The Formic Acid is mandatory to ensure complete protonation and efficient ionization of the basic quinolin-3-amine nitrogen.
-
Step 5: Data Interpretation & Isolation.
-
If Sample A exhibits prominent M+16 / M+32 peaks, you have confirmed auto-oxidation causality in your matrix.
-
If Sample B shows signal depletion without distinct new chromatography peaks (often because the polymers trap on the column guard), you have confirmed photo-degradation causality.
-
If Sample C shows a loss of API that is absent in a filter-sterilized control run in parallel, you have confirmed microbial degradation.
-
By verifying the respective mechanisms against the stable Zero-Degradation Reference, your experimental design remains intrinsically self-validating, allowing you to trust your corrective actions.
Section 5: References
-
Liao, M.-L.; Liu, P.-P.; Yang, J.-C.; Liu, P.-G.; Zou, L.-H. "Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies." Catalysts 2025, 15, 441. Available at:[Link][2][3]
-
Jiang, Y.; Zhang, F.; Xu, S.; Yang, P.; Wang, X.; Zhang, X.; Hong, Q.; Qiu, J.; Chu, C.; He, J. "Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145." Microorganisms 2022, 10, 797. Available at:[Link][4][6]
-
Li, Y.; Wang, L.; Liao, L.; Sun, L.; Zheng, G.; Luan, J.; Gu, G. "Nitrate-dependent biodegradation of quinoline, isoquinoline, and 2-methylquinoline by acclimated activated sludge." Journal of Hazardous Materials 2010, 173(1-3), 151-158. Available at:[Link][5][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrate-dependent biodegradation of quinoline, isoquinoline, and 2-methylquinoline by acclimated activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Special Issue “Biodegradation and Environmental Microbiomes”: Editorial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrate-dependent biodegradation of quinoline, isoquinoline, and 2-methylquinoline by acclimated activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity in Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, address frequently asked questions (FAQs), and offer detailed experimental protocols to navigate the complexities of controlling regioselectivity. Quinolines are a cornerstone of medicinal chemistry and materials science, but achieving the desired isomeric purity remains a significant synthetic challenge. This resource consolidates field-proven insights and mechanistic explanations to empower you to optimize your reactions effectively.
General Principles for Controlling Regioselectivity
Before diving into method-specific issues, it's crucial to understand the fundamental factors that govern the regiochemical outcome of quinoline syntheses. The formation of one regioisomer over another is rarely accidental; it is a result of a delicate balance between thermodynamics, kinetics, steric hindrance, and electronic effects.
Q: I'm getting a mixture of regioisomers in my quinoline synthesis. What are the first parameters I should investigate, regardless of the specific named reaction?
A: When facing poor regioselectivity, a systematic approach is key. We recommend a multiparameter screen focusing on four critical areas:
-
Catalyst System: The catalyst is often the most influential factor. Its nature dictates the reaction mechanism. For instance, acid catalysts (both Brønsted and Lewis) and base catalysts activate different parts of the substrates and can lead to entirely different transition states and, consequently, different products.[1] Modern transition-metal catalysts offer even finer control by operating through distinct catalytic cycles.[2] Screening a panel of catalysts with varying electronic and steric properties is a crucial first step.
-
Reaction Temperature: Temperature can determine whether a reaction is under kinetic or thermodynamic control. A lower temperature may favor the faster-forming (kinetic) product, while a higher temperature can allow the system to equilibrate to the more stable (thermodynamic) product.[3] It is essential to conduct a temperature screen to identify the optimal conditions for your desired isomer.
-
Solvent Choice: The solvent influences the stability of charged intermediates and transition states.[4] A polar solvent might stabilize a more polar transition state, favoring one reaction pathway, while a nonpolar solvent might favor another. In some modern palladium-catalyzed reactions, specific solvents like acetic acid have been shown to dramatically switch selectivity between the C2 and C8 positions.[4][5]
-
Substrate Modification: While not always feasible, altering the electronic or steric properties of your starting materials can provide ultimate control. Introducing a bulky substituent can sterically block one reaction site, while changing an electron-donating group to an electron-withdrawing group can alter the nucleophilicity or electrophilicity of key positions, guiding the reaction pathway.[5][6]
Method-Specific Troubleshooting and FAQs
This section addresses the most common regioselectivity challenges encountered in classical and modern quinoline syntheses.
The Friedländer Synthesis
The Friedländer synthesis is exceptionally versatile but notorious for regioselectivity issues when an unsymmetrical ketone is used as a substrate.[1][5] This arises from the two distinct enolizable α-methylene groups, which can both participate in the initial condensation.
FAQ: Friedländer Synthesis
Q1: My Friedländer reaction with 2-pentanone is producing a mixture of 2-ethyl-4-methylquinoline and 2,3-dimethylquinoline. How can I selectively synthesize the 2-ethyl isomer?
A1: This is a classic regioselectivity problem. The formation of two products stems from the two possible enolization pathways of 2-pentanone. To favor the 2-ethyl-4-methylquinoline, you need to promote condensation at the methyl group (α-position) over the methylene group (α'-position).
Several strategies can achieve this:
-
Catalyst Control: The choice of catalyst is paramount. While traditional strong acids or bases often give poor selectivity, specific amine catalysts, such as pyrrolidine derivatives, have been shown to effectively favor the formation of the 2-substituted quinoline product.[3][7]
-
Milder Lewis Acids & Ionic Liquids: Modern approaches have demonstrated that milder Lewis acids, such as molecular iodine (I₂), can provide excellent yields and improved selectivity, often under solvent-free conditions.[5] Furthermore, certain room-temperature ionic liquids can act as both the solvent and promoter, leading to high regiospecificity.[5][7]
-
Reaction Condition Optimization: Higher reaction temperatures and the slow addition of the ketone to the reaction mixture have been shown to improve regioselectivity in favor of the 2-substituted product.[3][7]
Q2: I am observing significant self-condensation of my ketone starting material, leading to low yields and complex byproducts. How can this be prevented?
A2: Ketone self-condensation (an aldol reaction) is a common side reaction, especially under strong basic or acidic conditions.[8][9] To mitigate this, consider using the imine analog of the o-aminoaryl aldehyde/ketone, which prevents the problematic self-condensation pathway.[3][8] Alternatively, switching to milder catalytic systems, such as a gold catalyst, can allow the reaction to proceed at lower temperatures, minimizing this side reaction.[9]
Workflow & Mechanistic Insight: Friedländer Synthesis
The regiochemical outcome is determined by which α-carbon of the unsymmetrical ketone forms the initial enolate or enamine intermediate.
Caption: Competing reaction pathways in the Friedländer synthesis.
The following troubleshooting workflow can guide your optimization process.
Caption: Troubleshooting workflow for Friedländer regioselectivity.
The Combes Synthesis
In the Combes synthesis, the condensation of an aniline with a β-diketone presents its own regioselectivity challenges. The outcome is dictated by the electronic nature of the aniline substituents and the steric properties of the β-diketone during the rate-determining acid-catalyzed electrophilic aromatic annulation step.[5][10][11]
FAQ: Combes Synthesis
Q: What factors determine the major regioisomer in a Combes synthesis of 2,4-disubstituted quinolines?
A: The regiochemical outcome is a result of the interplay between two key factors:
-
Electronic Effects: The nature of substituents on the aniline ring is critical. Electron-donating groups (EDGs), such as methoxy (-OCH₃), activate the para position for electrophilic attack, directing the cyclization to form the 6-substituted quinoline. Conversely, electron-withdrawing groups (EWGs) can deactivate the ring, sometimes leading to mixtures or favoring cyclization at the ortho position.[5]
-
Steric Effects: The relative size of the substituents on the β-diketone plays a major role. The bulkier substituent will preferentially be located at the less sterically hindered 2-position of the resulting quinoline to minimize steric strain in the transition state.[5][11]
Data Presentation: Substituent Effects in Combes Synthesis
The following table summarizes typical outcomes based on the interplay of electronic and steric effects.
| Aniline Substituent (R¹) | β-Diketone (R² vs. R³) | Major Product | Primary Rationale |
| 4-Methoxy (EDG) | R² = CF₃, R³ = CH₃ | 2-CF₃-4-methyl-6-methoxyquinoline | EDG directs cyclization para to the amine.[5] |
| 4-Chloro (EWG) | R² = CF₃, R³ = CH₃ | 4-CF₃-2-methyl-6-chloroquinoline | EWG deactivates the ring, sterics may play a larger role.[10] |
| Unsubstituted | R² = t-Butyl, R³ = CH₃ | 2-t-Butyl-4-methylquinoline | The bulkier t-butyl group occupies the less hindered 2-position.[11] |
The Skraup & Doebner-von Miller Syntheses
These related syntheses react an aniline with α,β-unsaturated carbonyl compounds (or their precursors). The standard mechanism involves a 1,4-conjugate addition of the aniline, which almost exclusively yields the 2-substituted (or 2,4-disubstituted) quinoline.[5][12]
FAQ: Doebner-von Miller Synthesis
Q: The standard Doebner-von Miller reaction provides the 2-substituted quinoline. Is it possible to reverse this selectivity to obtain the 4-substituted regioisomer?
A: Yes, this is a significant challenge that has been addressed by modern synthetic modifications. The inherent regiochemical preference is a direct result of the 1,4-addition mechanism. To reverse it, you must change the reaction pathway to favor a 1,2-addition.
A key strategy involves using γ-aryl-β,γ-unsaturated α-ketoesters as the carbonyl partner in the presence of trifluoroacetic acid (TFA) .[12][13][14] This specific combination promotes a 1,2-addition of the aniline to form a Schiff's base intermediate, which then cyclizes to afford the desired 4-substituted-2-carboxyquinoline product.[12][13]
Mechanistic Insight: Reversing Doebner-von Miller Selectivity
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
"removing unreacted starting materials from 4-Methyl-2-(methylsulfanyl)quinolin-3-amine"
Welcome to the Technical Support Hub for the synthesis and purification of highly functionalized quinolines. This module is specifically designed for drug development professionals and synthetic chemists working with 4-Methyl-2-(methylsulfanyl)quinolin-3-amine [1].
Because the optimal purification strategy is intrinsically linked to the chemical properties of the unreacted starting materials (SMs), we have structured this guide around the most common synthetic routes. By understanding the thermodynamic and stereoelectronic differences between your specific SM and the final product, you can replace trial-and-error chromatography with deterministic, scalable isolation workflows.
Physicochemical Property Analysis
To isolate the target molecule successfully, one must exploit the specific delta (
Table 1: Estimated Physicochemical Profiles for Purification Logic
| Compound / Intermediate | Structural Distinctions | Est. pKa (Basic N) | Est. pKa (Acidic) | Typical LogP |
| Target: 4-Methyl-2-(methylsulfanyl)quinolin-3-amine | 3-Amine, 2-SMe, 4-Me | ~ 4.5 – 5.5 | N/A | ~ 2.8 |
| Route A SM: 2-Mercapto-4-methylquinolin-3-amine | 3-Amine, 2-Thiol/Thione | ~ 4.0 | ~ 7.0 (-SH) | ~ 2.2 |
| Route B SM: 4-Methyl-2-(methylsulfanyl)-3-nitroquinoline | 3-Nitro, 2-SMe | < 2.0 (Deactivated) | N/A | ~ 3.5 |
| Route C SM: 2-Chloro-4-methylquinolin-3-amine | 3-Amine, 2-Chloro | ~ 3.5 – 4.0 | N/A | ~ 3.0 |
Troubleshooting Guides & FAQs
Q1: I synthesized the target via S-methylation of 2-mercapto-4-methylquinolin-3-amine (Route A), but I have persistent unreacted mercapto starting material. How do I remove it efficiently without chromatography?
The Science (Causality):
The separation relies on acid-base chemistry. The sulfur atom is larger and more polarizable than oxygen, meaning the S-H bond in your starting material is relatively weak, rendering the thiol proton distinctly acidic (aryl thiols generally exhibit a pKa of 6–8)[2]. The target compound, however, is a neutral thioether (S-CH
Self-Validating Protocol: Alkaline Wash Extraction
-
Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate)[3].
-
Wash the organic layer with 1.0 M aqueous Sodium Hydroxide (NaOH) (1:1 v/v). Ensure vigorous mixing to facilitate the phase transfer of the thiolate.
-
Separate the phases. Analyze the aqueous layer via LC-MS (or acidify and spot on TLC) to verify the presence of the mercaptan SM.
-
Wash the organic phase with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure to yield the purified thioether target.
Q2: I am performing a nitro reduction of 4-methyl-2-(methylsulfanyl)-3-nitroquinoline (Route B). How can I remove the unreacted nitro intermediate?
The Science (Causality):
Nitro groups are profoundly electron-withdrawing. They pull electron density away from the quinoline ring, drastically suppressing the basicity of the quinoline nitrogen[4]. Conversely, the fully reduced target compound contains an electron-donating amine (-NH
Self-Validating Protocol: SCX-SPE "Capture and Release"
-
Evaporate the crude reaction mixture and reconstitute it in Methanol containing 1% HCl. This ensures complete protonation of the target's basic amine[6].
-
Condition a silica-based SCX cartridge with 100% Methanol.
-
Load the acidified crude mixture onto the SCX column. The protonated 4-Methyl-2-(methylsulfanyl)quinolin-3-amine will bind tightly to the sulfonic acid resin[7].
-
Wash the column with 3-5 column volumes of Methanol. The non-basic, unreacted nitro starting material will wash right through.
-
Release: Elute the purified target compound using a 5% Triethylamine (or 2M Ammonia) in Methanol solution[6]. The free-base target will release into the eluent. Concentrate in vacuo.
Q3: My synthetic route utilizes Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-4-methylquinolin-3-amine using NaSMe (Route C). Unreacted chloro-SM is co-eluting. How do I separate them?
The Science (Causality): This is the most chemically demanding scenario. The 2-chloro substituent and the 2-methylsulfanyl substituent exert highly similar electronic effects on the adjacent basic groups, resulting in nearly identical pKa and LogP values[4][8]. Because an acid-base extraction cannot reliably discriminate between them, high-resolution chromatography is mandatory.
Self-Validating Protocol: Optimized Silica Gel Chromatography
-
Quench the reaction with water and extract into Ethyl Acetate to remove inorganic salts (NaCl, NaSMe)[9].
-
Because primary aminoquinolines tend to streak on silica gel due to hydrogen bonding with surface silanols[3], pre-treat the silica gel or use an eluent system containing 1% Triethylamine (TEA) to deactivate the active silanol sites.
-
Run a slow gradient of Ethyl Acetate in Hexanes (typically 10% to 50%)[3]. The 2-chloro SM is typically slightly less polar and will elute just before the 2-methylsulfanyl product. Collect small fractions to avoid cross-contamination at the peak boundary.
Workflow Decision Matrix
Use the logic diagram below to instantly identify the correct downstream processing step based on the unreacted starting material native to your reaction design.
Figure 1: Decision matrix for the purification of 4-Methyl-2-(methylsulfanyl)quinolin-3-amine based on precursor chemistry.
References
-
Guiguemde, W. A. et al. "Incorporation of an Intramolecular Hydrogen-bonding Motif in the Side-Chain of 4-Aminoquinolines Enhances Activity against Drug-Resistant P. falciparum." NIH Public Access / PMC. Available at:[Link]
-
De, D. et al. "Evaluation of Novel 4-Aminoquinolines for Treatment of Drug-Resistant Malaria." eScholarship.org. Available at: [Link]
-
Schütz, C. et al. "A Nurr1 Agonist Derived from the Natural Ligand DHI Induces Neuroprotective Gene Expression." Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
-
Bunnett, J. F. et al. "Photostimulated reactions of 2-bromopyridine and 2-chloroquinoline with nitrile-stabilized carbanions..." ACS Publications. Available at:[Link]
-
Accela ChemBio. "Product Database: 4-methyl-2-(methylsulfanyl)quinolin-3-amine (CAS: 59163-18-7)." AccelaChem. Available at:[Link]
-
Semmelweis University. "Organic Chemistry Test Questions Budapest 2023." Semmelweis.hu. Available at: [Link]
-
Mital, A. et al. "Synthesis and antimycobacterial activities of certain trifluoromethyl-aminoquinoline derivatives." Semantic Scholar. Available at:[Link]
Sources
- 1. 79097-84-0,3,3-dimethylpentanoyl chloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. semmelweis.hu [semmelweis.hu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-(Trifluoromethyl)quinolin-3-amine | 2168449-89-4 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Incorporation of an Intramolecular Hydrogen-bonding Motif in the Side-Chain of 4-Aminoquinolines Enhances Activity against Drug-Resistant P. falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Analysis of Antimalarial Potential: 4-Methyl-2-(methylsulfanyl)quinolin-3-amine vs. Chloroquine
A Guide for Researchers in Drug Discovery
In the persistent global battle against malaria, the emergence of drug-resistant Plasmodium strains necessitates a continuous search for novel and effective therapeutic agents. While chloroquine, a cornerstone of antimalarial treatment for decades, has seen its efficacy diminished by resistance, it remains a critical benchmark for the evaluation of new compounds. This guide provides a comparative framework for assessing the antimalarial potential of a novel quinoline derivative, 4-Methyl-2-(methylsulfanyl)quinolin-3-amine, against the established drug, chloroquine. We will delve into the mechanistic underpinnings, proposed experimental workflows for a head-to-head comparison, and the interpretation of key data in the context of antimalarial drug discovery.
Introduction: The Quinoline Scaffold in Antimalarial Chemistry
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of many successful antimalarial drugs, including quinine and chloroquine. The mechanism of action for many 4-aminoquinoline drugs, such as chloroquine, is widely accepted to involve the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. This process is crucial for the parasite, as it detoxifies the heme produced during hemoglobin digestion. By accumulating in the acidic food vacuole, chloroquine is thought to cap the growing hemozoin crystal, leading to a buildup of toxic free heme and subsequent parasite death.
The compound of interest, 4-Methyl-2-(methylsulfanyl)quinolin-3-amine, represents a structural variation on the quinoline theme. Its unique substitution pattern—a methyl group at position 4, a methylsulfanyl group at position 2, and an amine group at position 3—suggests a potentially different mode of interaction with parasitic targets. The exploration of such derivatives is driven by the hypothesis that structural modifications can overcome existing resistance mechanisms and potentially uncover novel mechanisms of action.
Comparative Experimental Workflow: A Head-to-Head Evaluation
To rigorously compare the antimalarial activity of 4-Methyl-2-(methylsulfanyl)quinolin-3-amine and chloroquine, a standardized, multi-faceted approach is required. The following experimental workflow outlines the critical assays and considerations.
Figure 1: A comprehensive workflow for the comparative evaluation of novel antimalarial candidates against a standard drug like chloroquine.
In Vitro Antimalarial Activity
The initial assessment of a compound's antimalarial potential is typically performed in vitro against cultured Plasmodium falciparum, the deadliest species of human malaria parasite.
Experimental Protocol: SYBR Green I-based Fluorescence Assay
-
Parasite Culture: Maintain asynchronous cultures of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2, K1) strains of P. falciparum in human O+ erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.
-
Compound Plating: Prepare serial dilutions of 4-Methyl-2-(methylsulfanyl)quinolin-3-amine and chloroquine (as a control) in a 96-well plate.
-
Infection: Add parasitized erythrocytes (at approximately 1% parasitemia and 2% hematocrit) to each well and incubate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
Lysis and Staining: After incubation, lyse the erythrocytes and stain the parasitic DNA with SYBR Green I dye.
-
Data Acquisition: Measure fluorescence intensity using a fluorescence plate reader. The intensity of the SYBR Green I fluorescence is proportional to the number of viable parasites.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a sigmoidal curve using appropriate software.
Cytotoxicity and Selectivity
A crucial aspect of drug development is to ensure that the compound is selectively toxic to the parasite and not to the host cells.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture a mammalian cell line (e.g., HeLa or HepG2) in appropriate media in a 96-well plate.
-
Compound Exposure: Expose the cells to the same serial dilutions of the test compounds as used in the antimalarial assay.
-
Incubation: Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI) is then determined as the ratio of CC₅₀ to IC₅₀ (SI = CC₅₀ / IC₅₀). A higher SI value indicates greater selectivity for the parasite.
Data Presentation and Interpretation
For a clear comparison, the in vitro data should be summarized in a table.
| Compound | Strain | IC₅₀ (nM) | CC₅₀ (nM) on HeLa | Selectivity Index (SI) |
| 4-Methyl-2-(methylsulfanyl)quinolin-3-amine | 3D7 (CS) | Experimental Value | Experimental Value | Calculated Value |
| Dd2 (CR) | Experimental Value | Calculated Value | ||
| Chloroquine | 3D7 (CS) | ~20 | >10,000 | >500 |
| Dd2 (CR) | ~150 | ~67 |
CS: Chloroquine-Sensitive; CR: Chloroquine-Resistant. Note: Chloroquine values are approximate and for illustrative purposes.
Interpretation:
-
Potency: A lower IC₅₀ value for 4-Methyl-2-(methylsulfanyl)quinolin-3-amine compared to chloroquine against the 3D7 strain would indicate higher intrinsic potency.
-
Resistance Profile: The ratio of the IC₅₀ against the resistant strain (Dd2) to the sensitive strain (3D7) is the resistance index (RI). An RI close to 1 for the novel compound would be highly desirable, suggesting it is not susceptible to the same resistance mechanisms as chloroquine.
-
Selectivity: A high SI is critical. A compound with a high SI is less likely to have off-target effects and toxicity in the host.
In Vivo Efficacy: The Murine Model
Promising in vitro results should be followed by in vivo testing, commonly using a murine malaria model such as Plasmodium berghei-infected mice. The 4-day suppressive test is a standard method.
Experimental Protocol: 4-Day Suppressive Test
-
Infection: Infect mice with P. berghei.
-
Treatment: Administer the test compounds (and chloroquine as a positive control) orally or intraperitoneally once daily for four consecutive days, starting a few hours after infection.
-
Monitoring: On day 5, determine the percentage of parasitemia in Giemsa-stained thin blood smears from each mouse.
-
Analysis: Calculate the average percent suppression of parasitemia relative to an untreated control group. The effective dose that suppresses parasitemia by 50% (ED₅₀) and 90% (ED₉₀) is then determined.
Probing the Mechanism of Action
Understanding how a novel compound works is vital. Given its quinoline core, a primary hypothesis for 4-Methyl-2-(methylsulfanyl)quinolin-3-amine would be the inhibition of hemozoin formation.
Figure 2: Proposed mechanism of action for quinoline-based antimalarials via inhibition of heme biocrystallization.
Experimental Protocol: Heme Biocrystallization Inhibition Assay
This cell-free assay measures the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).
-
Reaction Mixture: Prepare a reaction mixture containing a heme solution.
-
Compound Addition: Add serial dilutions of the test compounds.
-
Induction: Induce β-hematin formation by adding an acetate solution and incubating.
-
Quantification: Quantify the amount of β-hematin formed, for example, by measuring its absorbance after solubilization.
-
Analysis: Determine the IC₅₀ for the inhibition of heme biocrystallization.
A potent inhibition in this assay would support a chloroquine-like mechanism of action. If the compound is active against the parasite but does not inhibit heme biocrystallization, it would suggest a novel mechanism that warrants further investigation.
Conclusion
The systematic evaluation outlined in this guide provides a robust framework for comparing the antimalarial potential of a novel compound like 4-Methyl-2-(methylsulfanyl)quinolin-3-amine with the established drug, chloroquine. A promising candidate would ideally exhibit high potency against both chloroquine-sensitive and -resistant strains, a favorable selectivity index, significant in vivo efficacy, and a well-defined mechanism of action. Such a multi-pronged assessment is essential for identifying and advancing the next generation of antimalarial therapies.
References
-
SYBR Green I-based fluorescence assay for antimalarial drug screening. (Source: Nature Protocols, [Link])
-
In vitro and in vivo models for the screening of antimalarial drugs. (Source: Expert Opinion on Drug Discovery, [Link])
-
The mechanism of action of quinoline antimalarials. (Source: Cold Spring Harbor Perspectives in Medicine, [Link])
-
MTT Cell Viability Assay. (Source: JoVE (Journal of Visualized Experiments), [Link])
-
The 4-day suppressive in vivo antimalarial test (Peters' Test). (Source: Antimicrobial Agents and Chemotherapy, [Link])
-
A high-throughput drug screen for schistosomiasis using a β-hematin formation assay. (Source: PLoS Neglected Tropical Diseases, [Link])
"advantages of the methylsulfanyl group in quinoline derivatives"
Title: Optimizing the Quinoline Scaffold: A Comparative Guide on the Advantages of the Methylsulfanyl (-SCH₃) Group in Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide
Executive Summary
The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous antimalarial, antibacterial, and anticancer agents[1]. Traditionally, medicinal chemists have relied on halogenation (e.g., -Cl) or alkoxylation (e.g., -OCH₃) to tune the steric and electronic properties of this bicyclic ring system. However, recent structural-activity relationship (SAR) optimizations have demonstrated that introducing a methylsulfanyl (methylthio, -SCH₃) group offers distinct physicochemical and pharmacokinetic advantages[2].
As an Application Scientist, I have compiled this guide to objectively compare the performance of methylsulfanyl-substituted quinolines against their methoxy and chloro analogs. By analyzing in vitro efficacy, metabolic stability, and target binding mechanics, this guide provides actionable insights and self-validating protocols for integrating the -SCH₃ moiety into novel therapeutic workflows.
Structural and Physicochemical Causality: Why Methylsulfanyl?
The substitution of a methoxy (-OCH₃) or chloro (-Cl) group with a methylsulfanyl (-SCH₃) group fundamentally alters the molecular interaction profile of the quinoline derivative. The causality behind the enhanced biological activity of -SCH₃ derivatives lies in three primary pillars:
-
Atomic Size and Polarizability (The "Softness" Factor): Sulfur is a larger, highly polarizable ("softer") atom compared to the highly electronegative oxygen. This allows the -SCH₃ group to participate in unique dipole-dipole and
-sulfur interactions within enzymatic binding pockets (such as topoisomerase II or kinase domains), which harder atoms like oxygen cannot achieve efficiently. -
Optimized Lipophilicity (LogP): The methylsulfanyl group significantly increases the compound's lipophilicity compared to hydroxyl (-OH) or methoxy groups[2]. This optimized LogP (typically shifting from ~2.0 to ~3.2) enhances cellular membrane permeability, facilitating greater intracellular accumulation of the drug[2].
-
Metabolic Stability: Methoxy groups on aromatic rings are highly susceptible to rapid O-demethylation by hepatic Cytochrome P450 enzymes. The -SCH₃ group offers enhanced metabolic resistance. While it can undergo S-oxidation to form sulfoxides or sulfones, these metabolites frequently retain biological activity and can act as targeted covalent inhibitors[2].
Signaling pathway illustrating the optimized cellular penetration and target engagement of -SCH₃ quinolines.
Biological Performance Comparison
Empirical data highlights the superiority of the -SCH₃ group in specific therapeutic contexts. Alkylation of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate to form its S-methylated derivative (methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate) yields a potent inhibitor of Hepatitis B Virus (HBV) replication at concentrations as low as 10 µM[3].
Furthermore, in anticancer screening, methylthioquinoline-pyrido-pyrimidine derivatives have demonstrated significant antiproliferative activities against MCF-7 breast carcinoma cells, with IC₅₀ values ranging from 6.2 to 15.1 μM[4]. In antimalarial contexts, highly substituted -SCH₃ quinolines have exhibited IC₅₀ values as low as 0.56 μg/mL against Plasmodium falciparum, effectively rivaling conventional treatments[5].
Table 1: Physicochemical and Biological Comparison of Substituted Quinolines
| Substituent Scaffold | Example Compound / Core Modification | Key Physiochemical Trait | Anticancer IC₅₀ (MCF-7) | Antimalarial / Antiviral Efficacy | Primary Limitation |
| -SCH₃ (Methylsulfanyl) | 3-Methylthio-quinoline derivatives | High lipophilicity, Pi-S bonding[6] | 6.2 - 15.1 μM [4] | High (HBV IC₅₀ ~ 10 μM)[3] | Potential for S-oxidation |
| -OCH₃ (Methoxy) | 3-Methoxy-quinoline analogs | Strong electron donor, low LogP | 18.7 - 27.1 μM | Moderate | Rapid O-demethylation clearance |
| -Cl (Chloro) | 2-Chloro-quinoline derivatives | Electron withdrawing, rigid | > 25.0 μM | Variable (Often toxic) | Off-target toxicity, poor solubility |
Self-Validating Experimental Protocols
To ensure reproducibility and trust in drug discovery workflows, the synthesis and evaluation of methylsulfanyl quinolines must follow a self-validating system where analytical quality control is tightly coupled with biological screening.
Protocol A: Regioselective Synthesis of 2-Methylsulfanyl Quinolines
The introduction of the -SCH₃ group is highly efficient via the regioselective S-alkylation of thioxoquinolines[3].
Step-by-Step Methodology:
-
Preparation: Suspend 1.0 equivalent of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere[3].
-
Base Activation: Add 1.2 equivalents of anhydrous potassium carbonate (K₂CO₃) and stir at 0–5°C for 30 minutes to deprotonate the thiol group, avoiding N-alkylation.
-
Methylation: Dropwise add 1.1 equivalents of iodomethane (CH₃I) while maintaining the temperature below 5°C[3].
-
Reaction & Quenching: Allow the mixture to warm to room temperature and stir for 4 hours. Quench the reaction by pouring the mixture into ice-cold distilled water.
-
Isolation: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Validation (Quality Control): Purify via silica gel chromatography (Hexane/EtOAc). Confirm regioselective S-methylation (absence of N-methyl signals) via ¹H-NMR (singlet at ~2.6 ppm for -SCH₃) and LC/MS (>98% purity required before biological assay).
Protocol B: In Vitro Cytotoxicity Evaluation (MTT Assay)
To evaluate the anticancer superiority of the synthesized -SCH₃ derivatives against -OCH₃ alternatives[4].
Step-by-Step Methodology:
-
Cell Culture: Seed MCF-7 cells in 96-well plates at a density of 5 × 10³ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Dosing: Prepare a stock solution of the methylsulfanyl quinoline derivative in DMSO. Serially dilute in culture media to achieve final concentrations of 1, 5, 10, 20, and 50 μM (ensure final DMSO concentration is <0.5%). Treat cells for 48 hours.
-
Reagent Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.
-
Solubilization: Carefully aspirate the media and dissolve the formed formazan crystals in 150 μL of high-purity DMSO.
-
Quantification: Measure absorbance at 570 nm using a microplate reader.
-
Data Validation: Calculate IC₅₀ using non-linear regression analysis. Include a positive control (e.g., Doxorubicin) and a negative vehicle control. A valid assay requires the negative control viability to be >95% and the R² of the regression curve to be >0.95.
Self-validating experimental workflow from synthesis to lead optimization of -SCH₃ quinolines.
Conclusion
The strategic inclusion of a methylsulfanyl group into the quinoline scaffold provides a measurable enhancement in both physicochemical profiles and biological efficacy compared to traditional methoxy and chloro substituents[2]. The synergistic balance of improved lipophilicity, favorable steric volume, and targeted dipole interactions positions -SCH₃ quinoline derivatives as superior candidates for the next generation of antimalarial, antiviral, and antineoplastic agents[3][4]. By adhering to the stringent, self-validating synthetic and screening protocols outlined above, researchers can accurately leverage this privileged modification in their drug discovery pipelines.
References
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Unlocking Heterocyclic Diversity: Structure-Activity Relationship (SAR) & Scaffold Comparison for 4-Methyl-2-(methylsulfanyl)quinolin-3-amine
As drug targets become structurally more complex, the demand for functionally dense, stereoelectronically tunable chemical scaffolds has surged. Among these, quinoline-3-amine derivatives have emerged as highly privileged structures, frequently utilized as core building blocks for CFTR modulators [1] and covalent kinase inhibitors, particularly in the rapid development of KRAS G12C therapies [2].
This guide provides an objective, data-driven analysis of 4-Methyl-2-(methylsulfanyl)quinolin-3-amine (CAS: 59163-18-7) . By comparing it against alternative quinoline precursors, we will decode its structural logic, evaluate its synthetic reactivity, and provide self-validating experimental workflows for late-stage SAR diversification.
Pharmacophore Deconstruction & Causality
To utilize 4-Methyl-2-(methylsulfanyl)quinolin-3-amine effectively, researchers must understand the causality behind its specific substitution pattern. Every functional group on this scaffold plays a distinct role in both biological target engagement and synthetic manipulability.
-
C4-Methyl Group (Steric Director): The placement of a methyl group at the C4 position induces a deliberate steric clash with any bulk added to the C3-amine. When the amine is converted into an amide or urea, the steric bulk forces the amide plane to rotate orthogonally to the planar quinoline ring. This out-of-plane conformation is strategically critical; it allows the functionalized branch to project deeply into narrow hydrophobic pockets (such as the switch-II pocket in KRAS), preventing flat, non-specific intercalation.
-
C2-Methylsulfanyl Group (Dual-Purpose Handle): The methylthio (–SCH₃) moiety is inherently lipophilic and highly polarizable, capable of forming strong sulfur-π or van der Waals interactions within target active sites. Chemically, it acts as a masked leaving group. While stable under standard C3-coupling conditions, it can be seamlessly oxidized into a sulfoxide or sulfone, converting the C2 position into a highly reactive electrophilic center for Nucleophilic Aromatic Substitution (SNAr) [3].
-
C3-Amino Group (Primary Anchor): This acts as the primary nucleophilic handle for synthesizing amides, sulfonamides, or ureas. Due to the electron-donating resonance from the adjacent sulfur atom, the electron density across the quinoline core is elevated, requiring optimized electrophile equivalents (e.g., acyl chlorides rather than carboxylic acids) for efficient coupling.
Scaffold Comparison: Evaluating Alternative Precursors
When designing an SAR campaign, selecting the correct starting material dictates the efficiency of your synthetic funnel. Below is a comparative analysis of 4-Methyl-2-(methylsulfanyl)quinolin-3-amine against two common alternatives: 4-Methyl-2-chloroquinolin-3-amine and 2,4-Dimethylquinolin-3-amine .
| Parameter | 4-Methyl-2-(methylsulfanyl)quinolin-3-amine | 4-Methyl-2-chloroquinolin-3-amine | 2,4-Dimethylquinolin-3-amine |
| C2 Leaving Group Ability | Low (Tunable): Requires oxidation (mCPBA) to activate for SNAr. Allows orthogonal chemistry at C3 first. | High: Highly reactive to cross-coupling (Suzuki/Buchwald) or direct SNAr. | None: Inert C2 position. Carbon-carbon bond is fixed. |
| Stability during Amidation | Excellent: Sulfur is unreactive toward acyl/sulfonyl chlorides. | Moderate: Prone to side reactions or ring-closure under strong basic conditions. | High: Highly stable. |
| LogP Contribution | High: Lipophilic methylthio group increases overall compound lipophilicity. | Moderate: Chlorine atom provides moderate lipophilicity and unique halogen-bonding. | Moderate: Methyl group is smaller and less polarizable than sulfur. |
| Best Use Case | Late-stage diversification via SNAr; exploring sulfur-π interactions in active sites. | Rapid C-C or C-N cross-coupling campaigns. | Creating simpler, lower-molecular-weight analogs with fixed geometry. |
Logical Workflows & Derivatization Pathways
The synthetic logic of this scaffold relies on a step-wise exploitation of reactivity. The workflow below visualizes the transition from the base scaffold to a mature active pharmaceutical ingredient (API).
Figure 1: Orthogonal derivatization strategy leveraging the stability of the methylsulfanyl group.
Self-Validating Experimental Protocols
To ensure robust implementation, the following protocol outlines a reliable sequence for modifying this scaffold. Every step is designed as a self-validating system, meaning analytical checkpoints are built-in to confirm causality and success.
Phase 1: Chemoselective C3-Amidation
Goal: Install the primary pharmacophore extension while preserving the C2-methylsulfanyl group.
-
Preparation: Dissolve 4-Methyl-2-(methylsulfanyl)quinolin-3-amine (1.0 eq) in anhydrous Dichloromethane (DCM) under N₂.
-
Causality: DCM is chosen because it easily solubilizes the starting material and prevents premature hydrolysis of the incoming electrophile.
-
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct of the reaction without competing with the quinoline-amine for the electrophile.
-
-
Coupling: Cool the mixture to 0°C. Add the target acyl chloride (1.1 eq) dropwise.
-
Validation Checkpoint (TLC/LC-MS): Stir for 2 hours at room temperature. A TLC (Hexane:EtOAc) should show complete consumption of the fluorescent starting material. LC-MS must confirm the[M+H]⁺ peak of the desired amide, with no reaction at the sulfur atom.
-
Workup: Wash with saturated aqueous NaHCO₃ to quench unreacted acyl chloride, followed by brine. Dry over Na₂SO₄ and concentrate.
Phase 2: C2-Activation via Oxidation
Goal: Convert the inert thioether into a highly reactive sulfone leaving group.
-
Preparation: Dissolve the purified intermediate from Phase 1 in DCM. Cool to 0°C.
-
Oxidation: Add m-Chloroperoxybenzoic acid (mCPBA, 70-75% purity) (2.2 eq) in small portions.
-
Causality: Using strictly >2.0 equivalents ensures complete progression from the intermediate sulfoxide to the target sulfone (–SO₂CH₃). The strongly electron-withdrawing nature of the sulfone heavily depletes electron density at C2.
-
-
Validation Checkpoint: LC-MS must show a mass shift of precisely +32 Da (addition of two oxygen atoms) relative to the Phase 1 intermediate.
-
Workup: Quench with saturated Na₂S₂O₃ to destroy excess peroxide. Extract, dry, and isolate. The resulting sulfone can now be refluxed with a library of secondary aliphatic amines to generate diverse SNAr products.
Mechanistic Context: Target Engagement
Why do we go through the effort of building these complex quinoline structures? In the context of mutant KRAS inhibition [2], the resulting compounds must navigate a dynamic intracellular signaling cascade. The out-of-plane architecture driven by the C4-methyl group enables the inhibitor to covalently trap the target in its inactive state.
Figure 2: The biochemical rationale for quinoline-based KRAS G12C inhibitors. The steric twisting of the C3-amide allows deep pocket insertion, effectively locking KRAS in its GDP-bound, inactive state.
References
- US Patent 8354427B2. Modulators of ATP-binding cassette transporters. Google Patents.
- European Patent Office - EP 3710439 B1. KRAS G12C INHIBITORS. Googleapis.com.
- Product Class 3: Quinolines. Thieme E-Books & E-Journals.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Methyl-2-(methylsulfanyl)quinolin-3-amine
For laboratory professionals engaged in research and development, the responsible management of chemical waste is paramount to ensuring a safe and compliant operational environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Methyl-2-(methylsulfanyl)quinolin-3-amine, a compound that, due to its quinoline, amine, and thioether functional groups, requires careful handling and specialized disposal procedures. This document is intended to provide essential safety and logistical information, grounded in established principles of chemical safety and waste management.
Immediate Safety and Hazard Assessment
Core Immediate Actions:
-
Consult Institutional EHS: Always consult with your institution's Environmental Health and Safety (EHS) department before handling and disposing of any chemical waste. They will provide guidance specific to your location's regulations and facilities.
-
Personal Protective Equipment (PPE): A multi-layered PPE approach is mandatory[1]. This includes:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Always inspect gloves for integrity before use[1][3].
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields are essential. A face shield should be used when there is a splash hazard[1].
-
Skin and Body Protection: A laboratory coat is standard. For larger quantities, chemical-resistant clothing is recommended[1].
-
Respiratory Protection: All handling of 4-Methyl-2-(methylsulfanyl)quinolin-3-amine, especially in solid form where dust may be generated, should be conducted in a certified chemical fume hood to ensure adequate ventilation[1][7].
-
Waste Segregation: A Critical Step
Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal[6]. 4-Methyl-2-(methylsulfanyl)quinolin-3-amine waste must be segregated from other waste streams due to its chemical properties.
Segregation Guidelines:
-
Amine Waste: Do not mix with acids, as this can cause a violent exothermic reaction. Keep separate from oxidizing agents[6][8].
-
Sulfur-Containing Waste: Thioethers can be oxidized. Keep this waste stream separate from strong oxidizing agents.
-
Dedicated Waste Container: Use a dedicated, compatible, and clearly labeled waste container for 4-Methyl-2-(methylsulfanyl)quinolin-3-amine and related materials.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 4-Methyl-2-(methylsulfanyl)quinolin-3-amine.
Caption: Workflow for the safe disposal of 4-Methyl-2-(methylsulfanyl)quinolin-3-amine.
Step-by-Step Disposal Protocol
This protocol provides a general framework for the disposal of 4-Methyl-2-(methylsulfanyl)quinolin-3-amine. Always adhere to your institution's specific procedures.
Step 1: Waste Identification and Collection
-
Solid Waste: Collect solid 4-Methyl-2-(methylsulfanyl)quinolin-3-amine waste, including any contaminated weigh boats or paper, in a designated, compatible container. Avoid generating dust[1].
-
Liquid Waste: If the compound is in solution, collect it in a compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, pipette tips, and absorbent pads from spill cleanup, must be considered hazardous waste and disposed of accordingly[1].
Step 2: Containerization and Labeling
-
Container Selection: Use a container made of a material compatible with amines and thioethers. The original container, if empty and in good condition, can be reused for the same waste[6].
-
Labeling: All waste containers must be clearly and accurately labeled[6]. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "4-Methyl-2-(methylsulfanyl)quinolin-3-amine"
-
Approximate concentrations if in solution
-
The date the waste was first added to the container
-
Appropriate hazard pictograms (e.g., toxicity, irritant)
-
Step 3: Storage
-
Satellite Accumulation Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be clearly marked and away from general laboratory traffic.
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Segregation in Storage: Ensure the container is stored separately from incompatible chemicals, particularly acids and oxidizers[6][9].
Step 4: Final Disposal
-
EHS Pickup: Contact your institution's EHS department or licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the waste[10]. Do not attempt to dispose of this chemical down the drain or in the regular trash[3][11].
-
Empty Containers: Empty containers that held 4-Methyl-2-(methylsulfanyl)quinolin-3-amine must be triple rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[6][10]. After rinsing and defacing the original label, the container may be disposed of according to institutional policy.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuation: For large spills, evacuate the immediate area and alert your supervisor and institutional EHS.
-
Small Spills: For small spills within a chemical fume hood:
-
Ensure you are wearing appropriate PPE.
-
Contain the spill with an inert absorbent material like vermiculite or sand[2].
-
Carefully scoop the absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Personal Contamination:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention[12][13].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention[12][13].
-
Quantitative Data Summary: Hazard Classifications of Related Compounds
| Hazard Classification | Representative Compound | GHS Codes | Source(s) |
| Acute Toxicity (Oral) | Quinoline | H302 | [2] |
| Acute Toxicity (Dermal) | Quinoline | H311 | [2] |
| Skin Irritation | 4-Methylquinoline | H315 | [11] |
| Serious Eye Irritation | 4-Methylquinoline | H319 | [11] |
| Mutagenicity | Quinoline | H341 | [2] |
| Carcinogenicity | Quinoline | H350 | [4] |
| Respiratory Irritation | 4-Methylquinoline | H335 | [11] |
This guide provides a framework for the safe and compliant disposal of 4-Methyl-2-(methylsulfanyl)quinolin-3-amine. Adherence to these procedures, in conjunction with institution-specific guidelines, is essential for maintaining a safe laboratory environment.
References
- Chemical Waste Disposal Guidelines.
- Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
- Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl- - Benchchem.
- QUINOLINE FOR SYNTHESIS - Loba Chemie.
- Safety Data Sheet: quinoline - Chemos GmbH&Co.KG.
- material safety data sheet sds/msds - CDH Fine Chemical.
- Proper Disposal Procedures for m-PEG12-amine: A Guide for Laboratory Professionals - Benchchem.
- Quinoline - SAFETY DATA SHEET - PENTA.
- SAFETY DATA SHEET - Sigma-Aldrich.
- MATERIAL SAFETY DATA SHEET - Tri-iso.
- chemical waste guidelines - Health, Safety & Risk Management.
- Safety Data Sheet - Cayman Chemical.
- Chemical Waste Management Guide.
- SAFETY DATA SHEET - Fisher Scientific.
- US6368495B1 - Removal of sulfur-containing compounds from liquid hydrocarbon streams - Google Patents.
- Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils - Open Government program.
- STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL - Department of Chemistry | University of Toronto.
- SAFETY DATA SHEET - Fisher Scientific.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. technopharmchem.com [technopharmchem.com]
- 3. chemos.de [chemos.de]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. lobachemie.com [lobachemie.com]
- 8. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 9. hsrm.umn.edu [hsrm.umn.edu]
- 10. benchchem.com [benchchem.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
